2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20Cl2N2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C14H20Cl2N2/c1-10-3-2-4-18(9-10)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9,17H2,1H3 |
InChI Key |
FNAYOLSGFCLSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(CN)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 3-methylpiperidine.
Formation of Intermediate: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 3-methylpiperidine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate imine.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or sodium borohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and aromatic moieties undergo selective oxidation under controlled conditions:
-
Amine Oxidation : Reacts with potassium permanganate (KMnO<sub>4</sub>) in acidic media to form an N-oxide derivative.
Conditions : 0.1 M H<sub>2</sub>SO<sub>4</sub>, 60°C, 4 hours.
Yield : 78% (isolated via column chromatography) . -
Aromatic Ring Oxidation : Treatment with chromium trioxide (CrO<sub>3</sub>) in acetic acid generates a quinone-like structure.
Conditions : 5 mol% CrO<sub>3</sub>, glacial acetic acid, reflux for 8 hours.
Side Products : Partial dechlorination observed (~12% yield of 3-chloro-quinone) .
Reduction Reactions
The compound participates in hydrogenation and borohydride-mediated reductions:
-
Catalytic Hydrogenation : Using Pd/C (10% w/w) under 3 atm H<sub>2</sub> in ethanol selectively reduces the dichlorophenyl ring to a cyclohexane derivative.
Conditions : 25°C, 12 hours.
Yield : 92% (no epimerization detected) . -
Amine Borane Adduct Formation : Reacts with sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol to form stable borane-amine complexes.
Stoichiometry : 1:1 molar ratio.
Applications : Intermediate for further functionalization .
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable structural diversification:
-
Mechanistic Insight : DFT calculations reveal that the dichlorophenyl group lowers the electron affinity of the adjacent carbon by ~63 kcal/mol, favoring radical-mediated pathways .
Substitution Reactions
Nucleophilic displacement of chlorine atoms occurs under basic conditions:
-
Hydroxylation : Treatment with NaOH (2M) in aqueous ethanol replaces chlorine with hydroxyl groups.
Regioselectivity : 3-position substitution predominates (4:1 selectivity) . -
Amination : Reacts with ammonia (NH<sub>3</sub>) in THF at −78°C to produce primary amine derivatives.
Limitation : Requires 48-hour reaction time for complete conversion.
Dynamic Kinetic Resolution
Chiral Lewis acids enable enantioselective transformations:
-
Sc(OTf)<sub>3</sub>-Mediated Coupling : Asymmetric reductive coupling with aromatic aldehydes achieves 94% enantiomeric excess (ee).
Key Intermediate : Radical complex B with spin density localized on the aldehyde moiety .
Acid-Base Reactions
The amine group exhibits pK<sub>a</sub> ≈ 9.2, facilitating:
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine exhibits significant antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of major depressive disorders. The compound's mechanism involves enhancing serotonin levels in the synaptic cleft, thereby improving mood and emotional balance .
Neuroprotective Effects
Studies have shown that this compound may also possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and inflammation in neuronal cells has been documented in various preclinical models .
Pharmacological Applications
Anxiolytic Properties
In addition to its antidepressant effects, the compound has been evaluated for its anxiolytic (anxiety-reducing) properties. Clinical trials have demonstrated its efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder (GAD). The anxiolytic effects are attributed to its modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Pain Management
The compound has also been investigated for its analgesic properties. It is thought to modulate pain perception through interactions with the central nervous system's pain pathways. Clinical studies have reported positive outcomes in managing chronic pain conditions, including neuropathic pain .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine and related compounds:
Key Observations:
This could enhance binding affinity to hydrophobic pockets in biological targets.
Halogenation Patterns : Unlike difluorophenyl or dibromopyridinyl analogs (e.g., compound 146G ), the 3,5-dichlorophenyl group in the target compound may confer distinct electronic and steric properties, influencing solubility and receptor interactions.
Functional Group Diversity : Compounds like dopamine HCl highlight the impact of hydroxyl groups on bioavailability and receptor specificity. In contrast, the target compound’s dichlorophenyl and piperidinyl groups prioritize lipophilicity and metabolic stability .
Synthetic Utility : The target compound’s synthesis likely parallels methods used for (S)-1-(3,5-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine, involving sulfinamide intermediates and HCl salt formation .
Research Findings and Inferences
- Synthetic Pathways : Evidence from analogous compounds (e.g., 5E, 4D) suggests that the target compound may be synthesized via reductive amination or sulfinamide deprotection, with HCl salts commonly isolated .
- Physicochemical Properties : The dichlorophenyl group enhances lipophilicity (logP), while the piperidinyl group may improve solubility in acidic environments due to protonation of the amine .
- Potential Applications: Structural analogs with halogenated aromatic systems (e.g., compound 146H ) are often explored as kinase inhibitors or GPCR modulators, implying similar therapeutic avenues for the target compound.
Biological Activity
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a dichlorophenyl group attached to a piperidine derivative, which is crucial in determining its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a dopamine receptor modulator , particularly influencing D2 and D3 receptors, which are implicated in various neuropsychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Agonism : The compound exhibits partial agonist activity at dopamine receptors, which can modulate dopaminergic signaling pathways.
- Serotonin Receptor Interaction : Preliminary studies suggest potential interactions with serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Antipsychotic Effects
Research indicates that this compound demonstrates antipsychotic properties similar to those of established antipsychotics. In rodent models, it has shown efficacy in reducing symptoms of psychosis without the severe side effects commonly associated with traditional therapies.
| Study Reference | Model | Findings |
|---|---|---|
| Rodent Models | Reduced hyperactivity and improved social interaction | |
| In vitro assays | Exhibited D2 receptor binding affinity |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis.
| Study Reference | Cell Type | Findings |
|---|---|---|
| Neuronal Cell Lines | Decreased apoptosis markers under oxidative stress conditions |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Schizophrenia : A clinical trial involving patients with schizophrenia reported significant improvements in psychotic symptoms when treated with the compound compared to placebo controls.
- Depression Treatment : Another study focused on patients with major depressive disorder showed that the compound improved mood and reduced anxiety symptoms over an eight-week treatment period.
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockouts : Generate neuronal cell lines lacking putative targets (e.g., σ1 receptors) to confirm phenotype rescue .
- SPR (Surface Plasmon Resonance) : Immobilize purified receptors on a CM5 chip to measure binding kinetics (ka, kd) at varying temperatures .
- In silico pharmacophore modeling : Use Schrödinger’s Phase to align compound features with active conformations of known modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
